(Z)-3-((1S,3s)-adamantan-1-yl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Attachment of the Adamantane Group: The adamantane moiety can be introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole derivative.
Formation of the Indolinone Group: The indolinone group is typically synthesized through the condensation of isatin with hydrazine derivatives, followed by cyclization.
Final Coupling Reaction: The final step involves coupling the pyrazole-adamantane intermediate with the indolinone derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the indolinone and pyrazole rings, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, (Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide may find applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide: shares similarities with other adamantane-containing compounds, such as amantadine and memantine, which are known for their antiviral and neuroprotective properties.
Indolinone derivatives: Compounds like sunitinib and erlotinib, which are used as kinase inhibitors in cancer therapy, share structural similarities with the indolinone moiety.
Uniqueness
What sets (Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide apart is its combination of the adamantane, indolinone, and pyrazole groups in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-20(27-26-19-15-3-1-2-4-16(15)23-21(19)29)17-8-18(25-24-17)22-9-12-5-13(10-22)7-14(6-12)11-22/h1-4,8,12-14,23,29H,5-7,9-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXQYMBFQYTCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N=NC5=C(NC6=CC=CC=C65)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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